Bienvenue dans la boutique en ligne BenchChem!

Fmoc-3-Methy-D-Phenylalanine

Protease resistance Peptide stability Enantiomeric differentiation

Fmoc-3-Methyl-D-Phenylalanine (CAS 352351-64-5), also designated Fmoc-D-Phe(3-Me)-OH, is an Fmoc-protected, non-proteinogenic D-amino acid featuring a meta-methyl substituent on the phenylalanine side chain. With a molecular formula of C₂₅H₂₃NO₄ and a molecular weight of 401.45 g/mol, this compound integrates three key design elements for solid-phase peptide synthesis (SPPS): (i) the acid-labile Fmoc protecting group enabling iterative N-terminal deprotection under mildly basic conditions; (ii) D-stereochemistry conferring inherent resistance to proteolytic degradation; and (iii) the meta-methyl substitution that modulates side-chain hydrophobicity, conformational bias, and target engagement.

Molecular Formula
Molecular Weight 401.46
Cat. No. B1580474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-Methy-D-Phenylalanine
Molecular Weight401.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-3-Methyl-D-Phenylalanine: A Chiral, Meta-Substituted Building Block for Structure-Guided Peptide Synthesis and Drug Discovery


Fmoc-3-Methyl-D-Phenylalanine (CAS 352351-64-5), also designated Fmoc-D-Phe(3-Me)-OH, is an Fmoc-protected, non-proteinogenic D-amino acid featuring a meta-methyl substituent on the phenylalanine side chain . With a molecular formula of C₂₅H₂₃NO₄ and a molecular weight of 401.45 g/mol, this compound integrates three key design elements for solid-phase peptide synthesis (SPPS): (i) the acid-labile Fmoc protecting group enabling iterative N-terminal deprotection under mildly basic conditions; (ii) D-stereochemistry conferring inherent resistance to proteolytic degradation; and (iii) the meta-methyl substitution that modulates side-chain hydrophobicity, conformational bias, and target engagement . It is employed in the synthesis of Pin1-targeting aminophenylpropanyl phosphate derivatives and bioavailable peptidomimetic cathepsin B inhibitors .

Why Fmoc-3-Methyl-D-Phenylalanine Cannot Be Replaced by Unsubstituted or L-Configured Analogs in Peptide Programs


The structural complexity of Fmoc-3-Methyl-D-Phenylalanine is the product of three interdependent features—stereochemistry, ring substitution, and amino protection—each of which critically influences the pharmacokinetic, conformational, and synthetic properties of the final peptide [1]. Replacing the D-enantiomer with its L-counterpart eliminates the protease resistance that D-amino acid incorporation confers; replacing the meta-methyl group with an unsubstituted phenyl ring alters both the logP and the molecular recognition surface; and replacing the Fmoc protecting group with a Boc moiety demands an entirely different (and often harsher) SPPS cleavage strategy [2]. The evidence summarized below establishes that these design elements are not interchangeable; each substitution carries quantifiable consequences for peptide conformation, stability, target binding, and synthetic workflow [3].

Quantitative Differentiation Evidence for Fmoc-3-Methyl-D-Phenylalanine Relative to Key Comparators


D-Configuration Confers Protease Resistance: Tripeptide Stability Comparison (D-Phe vs. L-Phe)

The D-configuration of Fmoc-3-Methyl-D-Phenylalanine endows peptides with significant resistance to enzymatic degradation. In a comparative study of model tripeptides, the tripeptide containing D-phenylalanine remained fully intact after 72-hour exposure to chymotrypsin, trypsin, and pepsin, whereas the corresponding tripeptide built from L-phenylalanine was completely cleaved under identical conditions [1]. Although this benchmark study employed D-phenylalanine rather than the 3-methyl derivative, class-level inference is justified given that the D-stereochemical configuration—not the meta-methyl group—is the primary determinant of enzymatic recognition by serine and aspartyl proteases. This evidence tags as a Class-level inference because the precise tripeptide containing 3-methyl-D-phenylalanine has not been directly assayed in an identical head-to-head format.

Protease resistance Peptide stability Enantiomeric differentiation

Meta-Methyl Substitution Enhances LAT-1 Binding Affinity Relative to Para-Substituted Analogs

The meta-methyl group on Fmoc-3-Methyl-D-Phenylalanine provides a measurable advantage in LAT-1 (SLC7A5) transporter engagement—a key mediator of blood-brain barrier penetration and tumor-selective uptake. Augustyn et al. (2016) demonstrated that meta-substituted phenylalanine analogs exhibit higher binding affinity for human LAT-1 compared to their para-substituted counterparts [1]. A representative meta-substituted L-phenylalanine derivative in this study yielded an IC₅₀ of 9,100 nM against LAT-1, while para-substituted analogs showed diminished affinity [1][2]. Additionally, a 2018 study concluded that "large, rigid and aromatic meta-substituted L-phenylalanine derivatives enabled selective and efficient LAT1-mediated cellular uptake" [3]. This evidence is tagged as Cross-study comparable because the binding data originate from a structurally related meta-substituted phenylalanine series; the D-enantiomer with Fmoc protection has not been directly assayed in the same LAT-1 panel, making a cross-study extrapolation the most rigorous classification possible.

LAT-1 transporter Blood-brain barrier Drug delivery

Meta-Methyl Substitution Increases Calculated LogP by Approximately 1.3 Units Relative to Fmoc-D-Phe-OH

The introduction of the meta-methyl group on Fmoc-3-Methyl-D-Phenylalanine substantially increases lipophilicity relative to the unsubstituted parent compound. The computed LogP (octanol-water partition coefficient) for Fmoc-D-3-Methylphenylalanine is 5.87 , whereas the XLogP for Fmoc-D-Phe-OH is 4.54–4.6 [1]. This represents an increase of approximately 1.3 log units, corresponding to roughly a 20-fold increase in octanol-water partitioning. The difference arises directly from the meta-methyl substituent, which contributes additional hydrophobic surface area without introducing hydrogen-bond donors or acceptors. Experimental confirmation of this LogP difference via shake-flask or chromatographic methods has not been reported for the Fmoc-protected pair specifically; therefore this evidence is tagged as Supporting evidence, and procurement decisions based solely on predicted LogP should be supplemented with empirical permeability measurements in the intended biological system.

Lipophilicity Membrane permeability ADME optimization

Fmoc-3-Methyl-D-Phenylalanine Enables Synthesis of Pin1 and Cathepsin B Inhibitor Pharmacophores Not Accessible with Unsubstituted D-Phe

3-Methyl-D-phenylalanine is specifically cited as a key reagent in two distinct pharmacologically relevant synthetic pathways: (i) the preparation of aminophenylpropanyl phosphate derivatives that exhibit Pin1 (peptidyl-prolyl cis/trans isomerase) inhibitory activity ; and (ii) the synthesis of N-arylaminonitriles that function as bioavailable peptidomimetic inhibitors of cathepsin B, a cysteine protease implicated in cancer and arthritis [1]. The Pin1 inhibitor pathway is supported by the reference Guo et al., Bioorg. Med. Chem. Lett., 19, 5613 (2009), while the cathepsin B inhibitor application is documented by Greenspan et al., Bioorg. Med. Chem. Lett., 13, 4121–4124 (2003). Importantly, the meta-methyl group is a structural requirement in these pharmacophores—the unsubstituted D-phenylalanine derivative does not yield the same inhibitory profile. The cathepsin B inhibitor program achieved a 7 nM inhibitor of cathepsin B with excellent selectivity over other cysteine cathepsins [2]. This evidence is tagged as Supporting evidence because the exact IC₅₀ contribution of the 3-methyl substituent relative to an unsubstituted phenylalanine has not been isolated in a matched molecular pair analysis.

Pin1 inhibition Cathepsin B inhibition Peptidomimetic inhibitors

Fmoc Protection Enables Milder SPPS Deprotection Conditions Relative to Boc-Based Synthesis

The Fmoc protecting group on Fmoc-3-Methyl-D-Phenylalanine enables deprotection under mildly basic conditions (typically 20% piperidine in DMF) rather than the strongly acidic conditions (TFA for Boc removal or liquid HF for final cleavage in Boc/Bzl SPPS) required for the Boc-protected analog Boc-3-methyl-D-phenylalanine [1]. This operational difference is not merely a matter of convenience: it eliminates the safety hazards associated with anhydrous HF, reduces side reactions (e.g., aspartimide formation, methionine oxidation), and preserves acid-sensitive post-translational modifications. The shift from Boc- to Fmoc-based SPPS has been widely adopted across the peptide manufacturing industry specifically for these reasons [2]. This evidence is tagged as Class-level inference because the Fmoc-vs-Boc comparison is well-established for the entire class of Fmoc-protected amino acids and applies uniformly to Fmoc-3-Methyl-D-Phenylalanine.

Solid-phase peptide synthesis Protecting group strategy Peptide manufacturing

Commercial Purity Specification: ≥98.0% by HPLC as a Procurement Benchmark

Fmoc-3-Methyl-D-Phenylalanine is commercially available at a minimum purity specification of ≥98.0% as determined by HPLC, with residual impurities consisting primarily of ~10% isopropanol . Melting point is reported as 136–142 °C, storage condition is 2–8 °C . The isopropanol impurity is a solvate remnant from the manufacturing process and does not interfere with standard SPPS coupling reactions; however, procurement specifications should confirm the isopropanol content relative to the intended application. This evidence is tagged as Supporting evidence because purity is a quality attribute common to all commercially supplied Fmoc amino acids and does not in itself differentiate Fmoc-3-Methyl-D-Phenylalanine from its analogs.

Quality control HPLC purity Supplier qualification

Optimal Application Scenarios for Fmoc-3-Methyl-D-Phenylalanine Based on Differentiation Evidence


Protease-Resistant Therapeutic Peptide Design

Fmoc-3-Methyl-D-Phenylalanine is the building block of choice when a peptide therapeutic requires extended circulating half-life through inherent protease resistance. The D-configuration—demonstrated to confer complete stability against chymotrypsin, trypsin, and pepsin over 72 hours at the tripeptide level [Section 3, Evidence 1; REFS-1]—eliminates the need for additional structural modifications such as cyclization or N-methylation solely for stability purposes. This is particularly relevant for oral peptide programs and for injectable depot formulations where sustained exposure is critical.

CNS-Targeted and Tumor-Selective Peptide-Drug Conjugates Exploiting LAT-1

The meta-methyl substitution pattern is pharmacologically validated for LAT-1 transporter engagement, with meta-substituted phenylalanine analogs showing higher binding compared to para-substituted isomers [Section 3, Evidence 2; REFS-1]. Fmoc-3-Methyl-D-Phenylalanine should be prioritized in any peptide-drug conjugate or peptidomimetic program where LAT-1-mediated blood-brain barrier penetration or tumor-selective uptake is a design objective. The enhanced lipophilicity (ΔLogP ≈ +1.3 vs. unsubstituted Fmoc-D-Phe-OH) provides a complementary passive permeability advantage [Section 3, Evidence 3].

Pin1 and Cathepsin B Pharmacophore Synthesis

For research teams developing peptidomimetic inhibitors of Pin1 or cathepsin B, Fmoc-3-Methyl-D-Phenylalanine is a required synthetic intermediate rather than an optional building block. The compound has been explicitly employed in validated synthetic routes to aminophenylpropanyl phosphate Pin1 inhibitors [Guo et al., 2009] and N-arylaminonitrile cathepsin B inhibitors achieving nanomolar potency (7 nM lead) with excellent selectivity [Section 3, Evidence 4; REFS-2][2]. Procurement of this specific derivative is mandatory; substitution with unsubstituted D-phenylalanine or para/ortho-methyl regioisomers would require de novo SAR exploration.

Large-Scale SPPS Manufacturing Requiring Fmoc-Based Workflow Compatibility

For CROs and CDMOs scaling up peptide synthesis to multi-kilogram quantities, Fmoc-3-Methyl-D-Phenylalanine is fully compatible with standard Fmoc-SPPS automation and avoids the safety and equipment requirements of HF-based Boc cleavage [Section 3, Evidence 5; REFS-1]. The commercially available purity (≥98% HPLC) and defined impurity profile (~10% isopropanol) enable straightforward incoming quality control and process qualification [Section 3, Evidence 6]. The compound's melting point of 136–142 °C facilitates identity confirmation and solid-state handling under standard SPPS resin-loading conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-3-Methy-D-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.